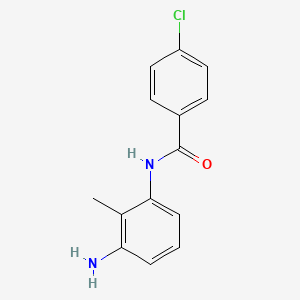

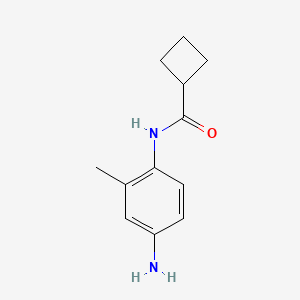

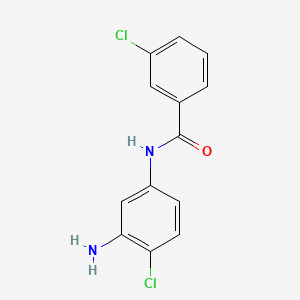

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

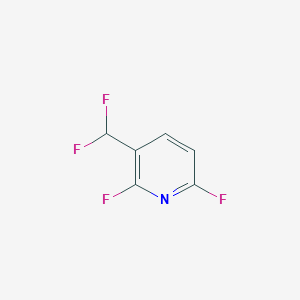

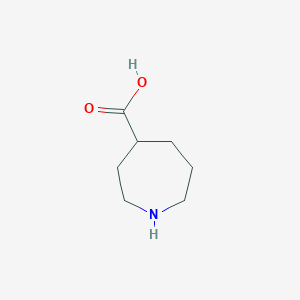

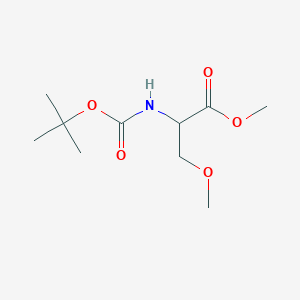

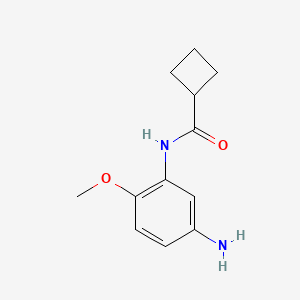

Molecular Structure Analysis

The InChI code for “N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” has a molecular weight of 178.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a field that’s crucial for understanding biological processes and identifying biomarkers for diseases. The compound’s specific role in proteomics isn’t detailed in the search results, but it’s likely used as a reagent or a building block for synthesizing peptides or other small molecules that interact with proteins .

Biochemical Compound Synthesis

The compound is a biochemical used for various synthetic applications. Its amine group can be acylated to form amides, which are key linkages in pharmaceuticals. Additionally, the chlorobenzamide part can undergo nucleophilic substitution reactions, which are useful for creating more complex molecules .

Anticancer Research

Heterocyclic Schiff bases, related to N-(3-Amino-2-methylphenyl)-4-chlorobenzamide , have shown potential in anticancer applications. They can bind to metal ions and form complexes that exhibit anticancer activity. Research in this area explores the synthesis of such bases and their biological activities .

Antibacterial and Antifungal Applications

Similar to its anticancer potential, heterocyclic Schiff bases derived from compounds like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide have been studied for their antibacterial and antifungal properties. These compounds can disrupt the cell walls of bacteria and fungi, leading to their death .

Coordination Chemistry

The compound’s ability to act as a ligand and form complexes with metals places it in the realm of coordination chemistry. This is significant for catalysis, materials science, and the synthesis of metallopharmaceuticals. The ligand-metal complexes can have varied applications, from catalyzing organic reactions to serving as imaging agents in medical diagnostics .

Safety and Hazards

properties

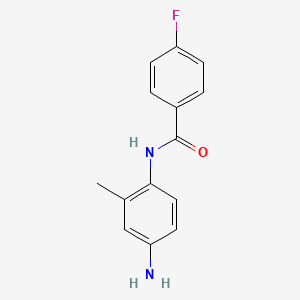

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRBBMTNXPHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)